Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate
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Overview
Description
Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is a chemical compound with a unique structure that includes a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate typically involves the reaction of ethyl bromoacetate with thiomorpholine-3,5-dione under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-dioxopiperidin-2-yl)acetate: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Ethyl 2-(3,5-dioxoazepan-2-yl)acetate: Contains an azepane ring.
Uniqueness
Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-7(11)3-5-8(12)9-6(10)4-14-5/h5H,2-4H2,1H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZFJTUFCJZQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC(=O)CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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